molecular formula C18H14Br6N2O2 B13768901 N,N'-Bis(2,4,6-tribromophenyl)adipamide CAS No. 51937-18-9

N,N'-Bis(2,4,6-tribromophenyl)adipamide

Cat. No.: B13768901
CAS No.: 51937-18-9
M. Wt: 769.7 g/mol
InChI Key: LOONXPZWUBCFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(2,4,6-tribromophenyl)adipamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to an adipamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,4,6-tribromophenyl)adipamide typically involves the reaction of 2,4,6-tribromophenylamine with adipoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of N,N’-Bis(2,4,6-tribromophenyl)adipamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4,6-tribromophenyl)adipamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce brominated anilines.

Scientific Research Applications

N,N’-Bis(2,4,6-tribromophenyl)adipamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)adipamide involves its interaction with specific molecular targets. The bromine atoms in the phenyl rings play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids.

Comparison with Similar Compounds

N,N’-Bis(2,4,6-tribromophenyl)adipamide can be compared with other similar compounds, such as:

    N,N’-Bis(2,4,6-tribromophenyl)sebacamide: Similar structure but with a longer aliphatic chain.

    N,N’-Bis(2,4,6-tribromophenyl)terephthalamide: Contains a terephthaloyl group instead of an adipoyl group.

    N,N’-Bis(2,4,6-tribromophenyl)malonamide: Features a shorter aliphatic chain.

The uniqueness of N,N’-Bis(2,4,6-tribromophenyl)adipamide lies in its specific adipamide backbone, which imparts distinct physical and chemical properties compared to its analogs.

Properties

CAS No.

51937-18-9

Molecular Formula

C18H14Br6N2O2

Molecular Weight

769.7 g/mol

IUPAC Name

N,N'-bis(2,4,6-tribromophenyl)hexanediamide

InChI

InChI=1S/C18H14Br6N2O2/c19-9-5-11(21)17(12(22)6-9)25-15(27)3-1-2-4-16(28)26-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2,(H,25,27)(H,26,28)

InChI Key

LOONXPZWUBCFHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.